molecular formula C22H13ClF3NO3 B12739186 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one CAS No. 103952-85-8

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one

Cat. No.: B12739186
CAS No.: 103952-85-8
M. Wt: 431.8 g/mol
InChI Key: VOWSZMMXWDJVBA-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one typically involves the following steps:

    Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorobenzoyl and 4-(trifluoromethyl)phenyl groups can be introduced through Friedel-Crafts acylation reactions using corresponding acyl chlorides and catalysts like aluminum chloride.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-3-(4-methylbenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one
  • 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-methylphenyl)-4H-1,3-benzoxazin-4-one

Uniqueness

The unique combination of the 4-chlorobenzoyl and 4-(trifluoromethyl)phenyl groups in 2,3-Dihydro-3-(4-chlorobenzoyl)-2-(4-(trifluoromethyl)phenyl)-4H-1,3-benzoxazin-4-one may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be attributed to the electronic and steric effects of these substituents.

Properties

CAS No.

103952-85-8

Molecular Formula

C22H13ClF3NO3

Molecular Weight

431.8 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C22H13ClF3NO3/c23-16-11-7-13(8-12-16)19(28)27-20(29)17-3-1-2-4-18(17)30-21(27)14-5-9-15(10-6-14)22(24,25)26/h1-12,21H

InChI Key

VOWSZMMXWDJVBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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